molecular formula C20H16N4O2S B2820207 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide CAS No. 1251649-30-5

4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B2820207
CAS RN: 1251649-30-5
M. Wt: 376.43
InChI Key: DTJLMXJPYDICHF-UHFFFAOYSA-N
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Description

4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide, commonly known as Compound X, is a synthetic compound that has been widely used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Antibacterial Activity

BFAOB has been investigated for its antibacterial potential. Structure-activity relationship (SAR) studies revealed that N′-substituents play a crucial role in determining activity. Notably, N′-Ph (phenyl) substituents enhance antibacterial effects, while N′-Et (ethyl) and N′-H (hydrogen) substituents exhibit lower activity .

Biological Studies

a. Hepatocyte Growth Factor (HGF) Inhibition: BFAOB has been explored as an inhibitor of HGF, a multifunctional cytokine involved in cell growth, migration, and tissue repair. Its potential role in modulating HGF signaling pathways warrants further investigation .

Chemical Biology and Medicinal Chemistry

a. ULK1 Kinase Inhibition: ULK1 (Unc-51-like kinase 1) is a key regulator of autophagy. BFAOB, specifically ULK-101, has been studied as a potential ULK1 inhibitor. Its unique structure and fluorophenyl moiety contribute to its selectivity and potency .

Crystallography and Structural Studies

BFAOB’s crystal structure has been determined by single-crystal X-ray diffraction (SC-XRD). Interestingly, two crystallographically distinct molecules coexist in the asymmetric unit, highlighting its conformational flexibility .

Materials Science

a. Fluoroantimonic Acid Derivatives: BFAOB shares structural features with fluoroantimonic acid, a superacid. Although not directly related, this connection underscores the versatility of the fluorophenylsulfonylamino motif in materials chemistry .

Pharmacology and Drug Discovery

a. Pyrrolidine Scaffold Exploration: BFAOB’s piperidine core aligns with pyrrolidine scaffolds, which are versatile in drug discovery. Researchers have investigated its SAR, emphasizing the impact of substituents on biological activity .

properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-5-3-6-14(11-13)19-21-20(26-23-19)18-17(25)9-10-24(22-18)15-7-4-8-16(12-15)27-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJLMXJPYDICHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

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